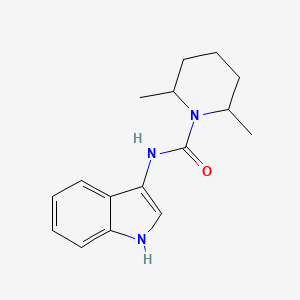

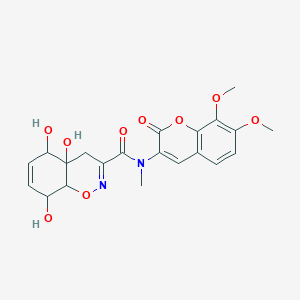

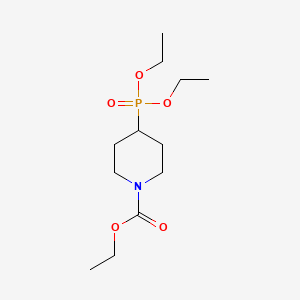

![molecular formula C26H22N2O2S B2674335 (E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate CAS No. 2119580-98-0](/img/structure/B2674335.png)

(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C26H22N2O2S and a molecular weight of 426.53 . It is also known by other synonyms such as "1H-Indole-1-carboxylic acid, 3-(2-naphtho[1,2-d]thiazol-2-ylethenyl)-, 1,1-dimethylethyl ester" .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C26H22N2O2S and a molecular weight of 426.53 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Cholinesterase Inhibitory Activity

Compounds similar to “(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate” have shown significant potential as Butyrylcholinesterase (BChE) inhibitors . BChE has been attracting growing attention due to its positive role in the treatment of Alzheimer’s disease .

Modulating Calcium-Signaling Cascades

Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a compound related to the one you’re interested in, has been found to activate KCa2.1-2.3 and KCa3.1 calcium-activated K+ channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .

Lowering Blood Pressure

SKA-31 has also been found to lower blood pressure . Administration of SKA-31 lowered mean arterial blood pressure in normotensive mice and in angiotensin-II-induced hypertension .

Treatment of Ataxia and Epilepsy

Activators of KCa2/3 channels, like SKA-31, constitute useful pharmacological tools and potential new drugs for the treatment of ataxia and epilepsy .

Synthesis of 2-Aminonaphthothiazoles

A visible-light-induced three-component reaction has been developed for the synthesis of 2-aminonaphthothiazoles from 2-isocyanonaphthalenes, elemental sulfur, and amines . This could be a potential synthetic application of the compound you’re interested in.

Vinylation of Naphtho[2,3-d]imidazole

The compound you’re interested in could potentially be used in the vinylation of naphtho[2,3-d]imidazole . This is a synthetic application where naphtho[2,3-d]-imidazole reacts with vinyl acetate in the presence of mercuric acetate .

properties

IUPAC Name |

tert-butyl 3-[(E)-2-benzo[e][1,3]benzothiazol-2-ylethenyl]indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2S/c1-26(2,3)30-25(29)28-16-18(19-9-6-7-11-21(19)28)13-15-23-27-24-20-10-5-4-8-17(20)12-14-22(24)31-23/h4-16H,1-3H3/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNFWNDMDSMWAZ-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=C/C3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

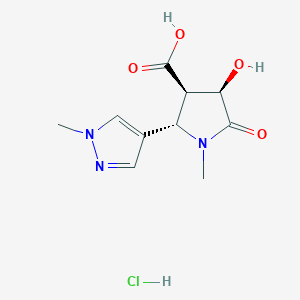

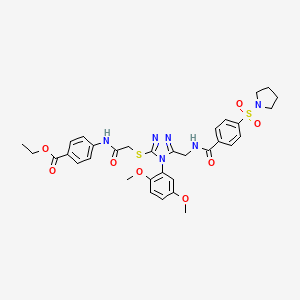

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2674255.png)

![Tert-butyl 2-[1-[(2-chloroacetyl)amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2674261.png)

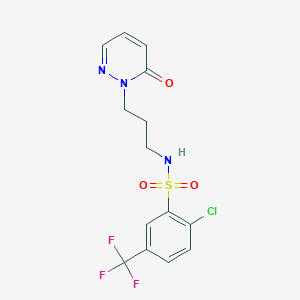

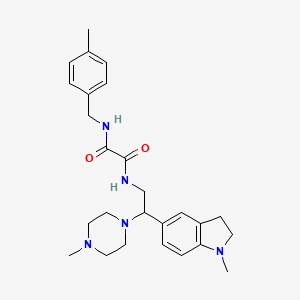

![8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674264.png)

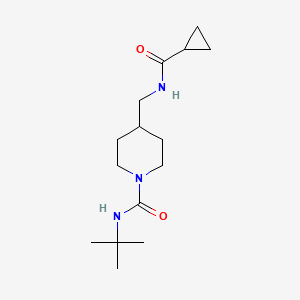

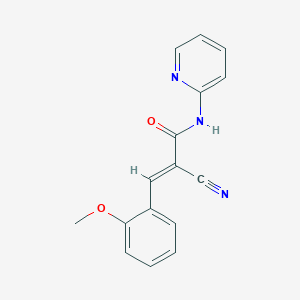

![N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2674265.png)

![2-(benzylthio)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2674273.png)